2-Bromo-4,6-dimethylphenol

Overview

Description

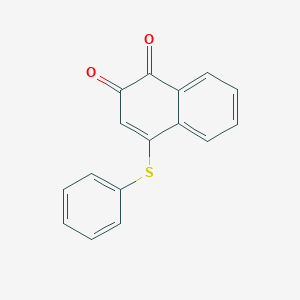

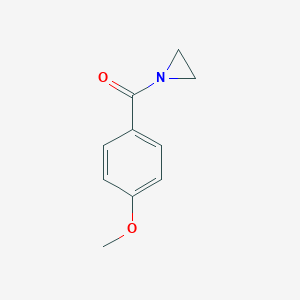

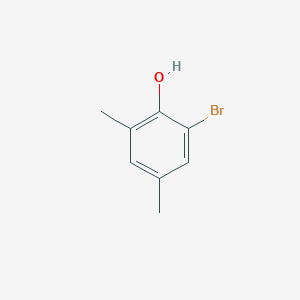

2-Bromo-4,6-dimethylphenol is a brominated phenolic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound features a phenol moiety substituted with bromine and methyl groups, which significantly influence its reactivity and physical characteristics.

Synthesis Analysis

The synthesis of brominated phenolic compounds, including those similar to this compound, has been explored in several studies. For instance, the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol has been reported, which is a related compound that could potentially be converted to this compound under certain conditions . Additionally, the synthesis of 2,6-dimethyl-4-bromoaniline through the bromination of 2,6-dimethylaniline suggests a pathway that could be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been investigated, revealing that the presence of bromine can influence the molecular conformation. For example, the study of 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes with bromine substituents showed that the bromine atoms can affect the rotational barriers around certain bonds due to steric effects . This could imply that in this compound, the bromine atom may also influence the molecular geometry and reactivity.

Chemical Reactions Analysis

Brominated phenolic compounds undergo various chemical reactions, including electrophilic substitution with rearrangement. The bromination of 2,4-dimethylphenol, which is structurally related to this compound, can lead to multiple brominated products depending on the reaction conditions . These studies provide insights into the reactivity of the bromine atom in the phenolic ring and suggest possible transformations that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenolic compounds are influenced by the substituents on the phenol ring. For instance, the solubility behavior of triorganotin bromides with dimethylamino groups on the phenyl ring has been studied, indicating that the nature of the substituents can drastically affect solubility in various solvents . Although not directly about this compound, this study suggests that the bromine and methyl groups on the phenol ring could similarly affect its solubility and other physical properties.

Scientific Research Applications

Electrophilic Substitution and Rearrangement : Research has demonstrated that 2-Bromo-4,6-dimethylphenol can undergo electrophilic substitution reactions with rearrangement under specific conditions. For instance, the reaction of 2,4-dimethylphenol with bromine leads to the formation of several brominated compounds, including 6-bromo-2,4-dimethylphenol and 4,6-dibromo-2,4-dimethylcyclohexa-2,5-dienone (Brittain et al., 1982).

Fluorination Studies : Another study focused on the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride, using boron trifluoride etherate as a catalyst. This process yielded several fluorinated derivatives of the original compound (Koudstaal & Olieman, 2010).

Polymer Synthesis : The compound has been used in the synthesis of specialized polymers. For example, α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) was synthesized via a phase transfer catalyzed polymerization process involving 4-bromo-2,6-dimethylphenol (Percec & Wang, 1990).

Micellar Binding Studies : The interaction of 4-bromo-2,6-dimethylphenol with cetyltrimethylammonium chloride micelles has been studied, providing insights into the binding mechanisms of phenolic compounds in micellar systems (Senz & Gsponer, 1994).

Halogenation Reactions : Studies on the halogenation reactions of 2,6-dimethylphenol and its derivatives in superacidic media have shown the formation of various brominated compounds, which are significant for understanding the electrophilic attack mechanisms on phenolic substrates (Jacquesy & Jouannetaud, 1981).

Chemical Analysis and Detection : Methods have been developed for the determination of bromide in various samples by converting it into bromophenols, including 4-bromo-2,6-dimethylphenol, followed by gas chromatography-mass spectrometry analysis. This approach is useful for analyzing bromide in environmental and industrial samples (Mishra et al., 2001).

Chemical Structure Investigations : The crystal structure of certain derivatives of this compound has been analyzed, contributing to the understanding of molecular conformations and interactions in solid-state chemistry (Peters et al., 1994).

Synthesis of Complex Organic Molecules : The compound has been used in the synthesis of complex organic molecules like dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, which is important for understanding the kinetics and synthesis of chromene derivatives used in pharmaceutical applications (Asheri et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Phenolic compounds, in general, are known to interact with various cellular and molecular targets, affecting multiple biochemical pathways .

Mode of Action

2-Bromo-4,6-dimethylphenol is a reactive compound that undergoes bromination as one of its mechanisms . Bromine reacts with this compound to form 2,6-dibromophenol . The reaction between bromine and dienone occurs to form the isomer of brominated dienone . Dienones are compounds that contain two carbonyl groups and one double bond in the molecule .

Biochemical Pathways

It’s known that brominated phenols can affect various biochemical pathways due to their reactivity .

Result of Action

It’s known that the compound has been used in the polymerization of certain compounds, indicating its potential reactivity and effects at the molecular level .

properties

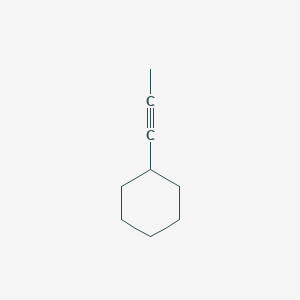

IUPAC Name |

2-bromo-4,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZYAIIAXDTWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306077 | |

| Record name | 2-Bromo-4,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15191-36-3 | |

| Record name | 15191-36-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15191-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

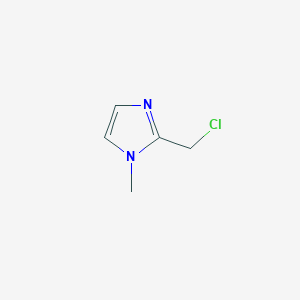

![2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chlorophenyl)-3-oxobutyramide]](/img/structure/B92483.png)